molecular formula C17H11Cl2NO B11967796 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- CAS No. 199788-19-7

2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-

Cat. No.: B11967796
CAS No.: 199788-19-7
M. Wt: 316.2 g/mol
InChI Key: XKCAZLOMMZNJGR-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative of 2-naphthalenol, featuring a dichlorophenyl imino group. Structurally, it belongs to the class of aromatic amines and naphthol derivatives, which are often used in dye synthesis, coordination chemistry, and pharmaceutical intermediates. Its unique substitution pattern—with chlorine atoms at the 2- and 5-positions of the phenyl ring—confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity .

Properties

CAS No.

199788-19-7

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H11Cl2NO/c18-12-6-7-15(19)16(9-12)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H

InChI Key

XKCAZLOMMZNJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC(=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 2,5-dichlorobenzaldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Reactivity

The presence of the hydroxyl group allows for hydrogen bonding and nucleophilic attacks, while the imino group can participate in condensation reactions. The compound may also undergo photodegradation under UV light, leading to various degradation products, particularly involving the cleavage of C-Cl bonds in the presence of nucleophiles or under photolytic conditions.

Pharmaceutical Applications

2-Naphthalenol derivatives have shown potential in medicinal chemistry due to their ability to interact with biomolecules such as proteins and nucleic acids. These interactions can influence biological pathways, making them candidates for drug development.

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, studies on naphthalene derivatives suggest that they can inhibit the growth of certain pathogens by disrupting cellular functions .
  • Anticancer Properties : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting that they may be developed into chemotherapeutic agents.

Agricultural Applications

The compound has potential uses in agrochemicals, particularly as a herbicide or pesticide. Its structural similarities to other herbicides indicate that it may effectively control weed growth.

  • Herbicidal Formulations : Research indicates that formulations containing 2-Naphthalenol derivatives can improve weed control efficacy when applied pre-emergence. This involves the absorption of active ingredients through roots and germinating plants rather than leaf uptake .

Materials Science

Due to its unique chemical structure, 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- may also find applications in materials science.

  • Dyes and Pigments : The compound's ability to interact with various substrates makes it a candidate for developing dyes and pigments used in textiles and coatings .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various naphthalene derivatives, including 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-. Results indicated significant activity against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

Case Study 2: Herbicidal Efficacy

In agricultural research, formulations containing this compound were tested for their effectiveness against common weeds. The results demonstrated enhanced weed control compared to traditional herbicides, suggesting its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . It also inhibits topoisomerase-1, an enzyme involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several azo and imino derivatives of 2-naphthalenol. Key analogues include:

Compound Name Key Structural Features Source/Application
1-[[2-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthalenol (Sudan IV) Azo linkage, methyl substituents on phenyl rings Industrial dye, lipid droplet staining
1-[(2,5-Dimethoxyphenyl)azo]-2-naphthalenol (Citrus Red No. 2) Azo linkage, methoxy substituents at 2- and 5-positions Food dye (regulated)
1-Amino-2-naphthol Free amino and hydroxyl groups Azo dye metabolite, mutagenic potential
1-[(4-Phenylazophenyl)azo]-2-naphthalenol Extended conjugation via biphenyl azo linkage Textile dye precursor

Key Differences :

  • Linkage Type: Unlike azo-linked analogues (e.g., Sudan IV, Citrus Red No. 2), the target compound features an imino (C=N) group, which may enhance stability against reductive cleavage .

Physicochemical Properties

Property Target Compound Sudan IV Citrus Red No. 2 1-Amino-2-naphthol
Molecular Weight ~325.2 (estimated) 772.95 Da 635.8 Da 175.2 Da
LogP (Lipophilicity) ~4.5 (predicted) 6.2 (reported) 5.88 (experimental) 1.2 (experimental)
Aqueous Solubility Low Insoluble Low Moderate

Notes:

  • The dichlorophenyl group in the target compound likely increases LogP compared to 1-amino-2-naphthol, aligning it closer to Sudan IV in lipophilicity .
  • Low solubility is common in aromatic naphthol derivatives, limiting bioavailability .

Toxicity and Environmental Impact

Mutagenicity and Carcinogenicity
  • Target Compound: No direct data available. However, structurally related 1-amino-2-naphthol (a metabolite of azo dyes) is mutagenic in Salmonella typhimurium TA100 .
  • Sudan IV: Not explicitly carcinogenic but regulated due to structural similarity to banned dyes .
  • Citrus Red No. 2: Classified as hazardous under Arkansas Regulation No. 23; its azo reduction yields 2,5-diaminotoluene, a weakly genotoxic compound .
  • 1-Amino-2-naphthol: Mutagenic in TA100 with S9 metabolic activation; toxicity increases 100-fold post-azo dye reduction .
Environmental Persistence
  • Chlorinated aromatic compounds (e.g., the target compound) are typically more persistent than methoxy- or methyl-substituted analogues due to resistance to microbial degradation .

Biological Activity

2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- (CAS No. 199788-19-7) is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydroxyl group and an imino group derived from a dichlorophenyl moiety. Its molecular formula is C₁₇H₁₁Cl₂NO, and its molecular weight is approximately 316.2 g/mol. This compound is gaining attention for its potential biological activities, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

The structural features of 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- include:

  • A hydroxyl group (-OH) which can participate in hydrogen bonding and nucleophilic reactions.
  • An imino group (-C=N-) that can engage in condensation reactions.

These functional groups contribute to the compound's reactivity and potential interactions with biological molecules.

Interaction with Biomolecules

Research indicates that compounds similar to 2-Naphthalenol can interact with various biomolecules such as proteins and nucleic acids. The presence of both hydroxyl and imino groups in this compound allows it to bind effectively to DNA or proteins, potentially influencing their function and stability. Such interactions are crucial for understanding the mechanisms through which these compounds exert their biological effects.

Anticancer Activity

A study exploring the cytotoxic effects of various naphthalene derivatives demonstrated that compounds with similar structures to 2-Naphthalenol exhibited significant antiproliferative activity against various human cancer cell lines. For instance, derivatives were tested against U251 (human glioblastoma) cells, showing promising results in inhibiting cell growth .

Case Studies

  • Cytotoxicity Evaluation : A comprehensive evaluation of the cytotoxic activity of naphthalene derivatives showed that those containing hydroxyl and imino groups had enhanced activity against cancer cell lines. This suggests that the structural characteristics of 2-Naphthalenol may confer similar benefits .
  • Molecular Docking Studies : Molecular docking studies have indicated that 2-Naphthalenol can effectively bind to specific targets involved in cancer progression. The binding affinity observed was comparable to known anticancer agents, highlighting its potential as a therapeutic candidate .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-Naphthol C₁₁H₁₀OSimpler structure; lacks imino group
4-Chloro-3-methylphenol C₇H₇ClOContains chlorine; used as an antiseptic
4-Amino-3-hydroxy-2-naphthoic acid C₁₁H₉N₁O₃Amino group present; used in dye synthesis

The presence of both hydroxyl and imino groups in 2-Naphthalenol provides unique reactivity patterns not found in simpler naphthol derivatives, enhancing its potential biological activity.

Environmental Considerations

The compound's reactivity also raises concerns regarding its environmental impact. Studies suggest that it may undergo photodegradation under UV light exposure, leading to various degradation products that could affect ecological systems. The Chemicals Management Plan (CMP) in Canada has identified similar compounds for risk assessment due to their potential harmful effects on human health and the environment .

Q & A

Basic: What are the recommended synthetic routes for 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-, and how can structural purity be validated?

Methodological Answer:
The compound can be synthesized via Schiff base formation, where 2-naphthalenol reacts with 2,5-dichloroaniline in the presence of a dehydrating agent (e.g., acetic acid). Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track imine bond formation.
  • Purification : Recrystallize from ethanol to remove unreacted precursors.
  • Structural Validation :
    • X-ray Crystallography : Confirm the (E)-configuration of the imino group, as demonstrated for analogous compounds .
    • Spectroscopy : FT-IR for C=N stretch (~1600–1650 cm⁻¹), ¹H/¹³C NMR for aromatic proton environments, and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification.

Basic: How can researchers assess the potential toxicity of this compound in mammalian systems?

Methodological Answer:
Adopt tiered testing protocols aligned with ATSDR guidelines (Table B-1, ):

  • In Vitro Assays :
    • Hepatic/Renal Toxicity : Use HepG2 (liver) and HEK293 (kidney) cell lines to measure IC₅₀ via MTT assays.
    • Genotoxicity : Perform comet assays on human lymphocytes or erythrocytes at concentrations ≥100 µM, as reported for structurally similar 2-naphthalenol derivatives .
  • In Vivo Screening : Acute toxicity studies in rodents (OECD 423) via oral gavage, monitoring systemic effects (e.g., body weight, hematological parameters).

Advanced: How to resolve contradictions in genotoxicity data between in vitro and in vivo models?

Methodological Answer:
Discrepancies may arise due to metabolic activation differences. Mitigate via:

  • Metabolite Profiling : Use liver microsomes (S9 fraction) to identify reactive metabolites (e.g., quinone intermediates) via LC-MS/MS.
  • Follow-Up Assays :
    • Ames Test : Include TA98 and TA100 strains ± metabolic activation.
    • Micronucleus Test : Combine with in vivo comet assay in bone marrow cells (OECD 474/489).
  • Dose-Response Analysis : Compare thresholds for DNA damage (e.g., 100 µM in erythrocytes vs. higher doses in metabolically active tissues).

Advanced: What experimental strategies are effective for studying environmental degradation pathways of this compound?

Methodological Answer:
Focus on anaerobic and oxidative degradation mechanisms:

  • Anaerobic Biodegradation : Incubate with sludge from gasifier effluents ( ) under methanogenic conditions. Monitor via:
    • GC-MS : Track parent compound disappearance and metabolite formation (e.g., chlorinated naphthols).
    • Kinetic Modeling : Calculate half-lives under varying pH/temperature.
  • Photocatalytic Degradation : Use TiO₂/UV systems; quantify intermediates via HPLC-DAD and assess mineralization via TOC analysis.

Advanced: How can coordination chemistry applications of this compound be optimized for catalytic studies?

Methodological Answer:
Leverage the imino group’s chelating ability:

  • Metal Complex Synthesis : React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water. Characterize via:
    • Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. square planar).
    • Cyclic Voltammetry : Identify redox-active metal centers.
  • Catalytic Screening : Test in oxidation reactions (e.g., cyclohexane to adipic acid) under mild conditions. Compare turnover frequencies (TOF) with other Schiff base ligands .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column (e.g., Newcrom R1, ) with UV detection (λ = 254 nm). Optimize mobile phase (acetonitrile:water, 70:30).
  • GC-MS : Derivatize with BSTFA for volatility; monitor m/z fragments (e.g., molecular ion at 327).
  • Validation : Ensure linearity (R² > 0.99), LOD/LOQ (<1 ppm), and recovery (>90%) per ICH guidelines.

Advanced: How to investigate the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to DNA (e.g., minor groove) or enzymes (e.g., cytochrome P450). Validate via:
    • Fluorescence Quenching : Measure Stern-Volmer constants for protein-ligand binding.
    • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme inhibition studies.

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